molecular formula C27H46N2O B3276870 Buxozine C CAS No. 64938-84-7

Buxozine C

Katalognummer B3276870
CAS-Nummer: 64938-84-7
Molekulargewicht: 414.7 g/mol
InChI-Schlüssel: IBBJBVLTEQHUQV-ZUDQDPCPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Buxozine C is a novel alkaloid derived from Buxus sempervirens L. It stands out due to its unique structure, featuring a tetrahydro-oxazine ring fused to positions 16a and 17b of the androstane skeleton. The compound was first isolated by Voticky in 1977 and obtained through semisynthesis from cyclovirobuxine D .


Synthesis Analysis

An efficient one-pot synthesis of cyclovirobuxine A from Buxozine C has been reported. The synthesis involves reductive ring cleavage and amination reactions. Palladized carbon serves as the catalyst, leading to the formation of cyclovirobuxine A in nearly quantitative yield .


Molecular Structure Analysis

The molecular formula of Buxozine C is C28H50N2O. It contains a tetrahydro-oxazine ring and is joined to the androstane scaffold. The presence of acid hydrogen atoms aligns with the proposed structure. Analytical techniques such as TOF-MS, 1H NMR, and IR spectroscopy confirm its composition .


Physical And Chemical Properties Analysis

  • Molecular Weight : Calculated as 431.71 g/mol (C28H50N2OH+) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

  • Synthesis of Buxozine-C : Researchers have developed a short and efficient approach to synthesize Buxozine-C, an alkaloid from Buxus sempervirens, with high yield. This synthesis begins with cyclovirobuxine-D and involves forming a tetrahydro-oxazine ring with formaldehyde at room temperature, achieving a 91% yield (Liu, Ji, & Cai, 2006).

Pharmacological Applications

  • Conversion to Cyclovirobuxine A for Cardiovascular and Cerebrovascular Diseases : Buxozine-C can be converted into cyclovirobuxine A, another Buxus alkaloid. Cyclovirobuxine A shows promise in treating cardiovascular and cerebrovascular diseases. This conversion is facilitated using palladized carbon as a catalyst for both direct ring opening of tetrahydro-1,3-oxazine and reductive amination of Buxozine-C, yielding nearly quantitative results (Liu et al., 2008).

Other Related Research

  • Bufalin from Buxus Alkaloids and Cancer : While not directly about Buxozine C, bufalin, a compound related to the Buxus alkaloids, has demonstrated potential in cancer treatment. It has shown effectiveness in preventing tumor formation in murine models of colorectal cancer, acting as a chemoprophylactic agent (Sun et al., 2019).

  • Bufalin and Pancreatic Cancer : Bufalin has also been studied for its potential in inhibiting pancreatic cancer cell proliferation. It induces cell cycle arrest at S phase, inhibiting cyclin D1 and E1 expression, and affecting the expression and activity of transcription factors c-Myc and NF-κB (Liu et al., 2016).

Eigenschaften

IUPAC Name

(1S,4R,5S,6S,10R,12S,13S,16R,18S,21R)-N,4,6,7,12,17,17-heptamethyl-9-oxa-7-azahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-18-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46N2O/c1-17-22-18(30-16-29(17)7)14-25(5)20-9-8-19-23(2,3)21(28-6)10-11-26(19)15-27(20,26)13-12-24(22,25)4/h17-22,28H,8-16H2,1-7H3/t17-,18+,19-,20-,21-,22-,24+,25-,26+,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBJBVLTEQHUQV-ZUDQDPCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)NC)C)C)OCN1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](C[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)NC)C)C)OCN1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buxozine C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Buxozine C
Reactant of Route 2
Reactant of Route 2
Buxozine C
Reactant of Route 3
Buxozine C
Reactant of Route 4
Buxozine C
Reactant of Route 5
Buxozine C
Reactant of Route 6
Reactant of Route 6
Buxozine C

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.